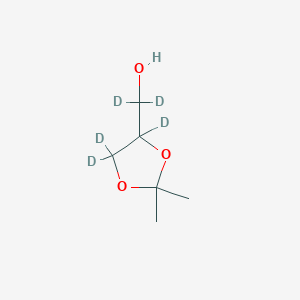

1,2-O-Isopropylidene-sn-glycerol-d5

Description

BenchChem offers high-quality 1,2-O-Isopropylidene-sn-glycerol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-O-Isopropylidene-sn-glycerol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-ZDGANNJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,2-O-Isopropylidene-sn-glycerol-d5: Properties, Applications, and Methodologies

Executive Summary

This technical guide provides an in-depth analysis of 1,2-O-Isopropylidene-sn-glycerol-d5, a deuterated isotopologue of a crucial chiral building block used in chemical synthesis. The primary focus is to elucidate the significance of its molecular weight and the practical implications of deuterium labeling in advanced research and pharmaceutical development. We will explore its physicochemical properties in comparison to its non-deuterated counterpart, detail its primary application as an internal standard in quantitative mass spectrometry, and provide a validated experimental workflow. This document serves as a comprehensive resource, blending fundamental principles with actionable protocols to support scientists in leveraging this stable isotope-labeled compound for achieving higher accuracy and reliability in their analytical and synthetic endeavors.

Introduction: The Significance of Isotopic Labeling

1,2-O-Isopropylidene-sn-glycerol is a versatile chiral precursor extensively used in the synthesis of a wide range of biologically active molecules, including glycerophospholipids and various pharmaceutical agents like β-blockers.[1][2] Its structure, derived from protecting two adjacent hydroxyl groups of glycerol with an isopropylidene group, renders it an ideal starting material for stereospecific reactions.

The introduction of stable isotopes, such as deuterium (²H), to create 1,2-O-Isopropylidene-sn-glycerol-d5, provides a powerful tool for modern analytical chemistry. While chemically identical to the unlabeled form in terms of reactivity, the increased mass of the deuterated molecule allows it to be distinguished by mass-sensitive detectors. This property is fundamental to its role as an internal standard, enabling precise quantification in complex biological matrices where experimental variability can otherwise obscure results. This guide will detail the core properties stemming from this isotopic substitution and its impact on experimental design and data integrity.

Core Physicochemical Properties: A Comparative Analysis

The defining difference between 1,2-O-Isopropylidene-sn-glycerol and its d5 analogue is the mass. The five deuterium atoms replace five protium atoms on the glycerol backbone, resulting in a predictable mass shift. This distinction, along with other key properties, is summarized below.

| Property | 1,2-O-Isopropylidene-sn-glycerol (Unlabeled) | 1,2-O-Isopropylidene-sn-glycerol-d5 (Labeled) | Rationale for Difference |

| Molecular Formula | C₆H₁₂O₃[3][4][5] | C₆D₅H₇O₃[6] | Replacement of 5 hydrogen atoms with 5 deuterium atoms. |

| Average Molecular Weight | 132.16 g/mol [3][4][5][7][8][9] | 137.19 g/mol [10][11] or 137.2 g/mol [6] | Each deuterium atom adds ~1.006 Da more mass than a protium atom. |

| Appearance | White to off-white crystals or practically odorless liquid[3] | Not specified, but expected to be physically similar. | Isotopic substitution rarely affects macroscopic physical state. |

| Density | ~1.07 g/mL at 25°C[9][12] | Not specified, but expected to be slightly higher. | Increased mass in the same molecular volume leads to higher density. |

| Boiling Point | 82-83°C at 14 mmHg | Not specified, but expected to be very similar. | Isotopic substitution has a negligible effect on boiling point. |

| Chemical Reactivity | Used as a synthetic precursor.[13][5] | Used as a synthetic intermediate and analytical standard.[6] | Deuterium forms slightly stronger covalent bonds, but for most synthetic purposes, reactivity is considered identical. |

The Role of Deuteration: A Mechanistic Perspective

The utility of 1,2-O-Isopropylidene-sn-glycerol-d5 in a research setting, particularly in drug development, is almost exclusively tied to its function as an internal standard for quantitative analysis.

Expertise & Trustworthiness: In quantitative mass spectrometry (e.g., LC-MS/MS), accuracy depends on accounting for sample loss during preparation and variations in instrument response (ion suppression/enhancement). An ideal internal standard (IS) behaves identically to the analyte of interest (the unlabeled compound) during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer.

A stable isotope-labeled (SIL) compound like the d5 analogue is the gold standard for an IS. Because its chemical and physical properties are nearly identical to the analyte, it is lost at the same rate during sample processing and experiences the same matrix effects in the ion source. However, its higher mass allows the detector to measure it on a separate mass channel. By adding a known quantity of the d5-standard to every sample and calibration standard at the beginning of the workflow, the ratio of the analyte's signal to the IS signal can be used for quantification. This ratio remains constant even if sample is lost, thus correcting for experimental variability and ensuring a self-validating, trustworthy protocol.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

Application in Drug Development: A Practical Protocol

Beyond its role in synthesis, the ability to accurately measure levels of 1,2-O-Isopropylidene-sn-glycerol or its derivatives is critical in pharmacokinetic and metabolic studies. The following protocol outlines a typical application.

Experimental Protocol: Quantification of a 1,2-O-Isopropylidene-sn-glycerol Derived Drug Metabolite in Plasma by LC-MS/MS

This protocol describes a validated method for quantifying a hypothetical analyte derived from 1,2-O-Isopropylidene-sn-glycerol, using the d5-labeled compound as an internal standard.

1. Preparation of Standards:

- Prepare a stock solution of the analyte and the d5-internal standard (IS) in methanol at 1 mg/mL.

- Create a series of calibration standards by spiking blank, drug-free plasma with the analyte to achieve concentrations from 1 ng/mL to 1000 ng/mL.

- Prepare a working IS solution at 100 ng/mL in methanol.

2. Sample Preparation:

- To 50 µL of plasma sample (or calibration standard), add 150 µL of acetonitrile containing the d5-internal standard (final IS concentration of 25 ng/mL).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

- Transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Conditions:

- LC System: Standard HPLC/UHPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

- Flow Rate: 0.4 mL/min.

- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: Positive.

- MRM Transitions:

- Analyte: Q1: 133.1 -> Q3: 73.1 (Hypothetical fragment)

- IS (d5): Q1: 138.1 -> Q3: 78.1 (Corresponding d5-fragment)

4. Data Analysis:

- Integrate the peak areas for both the analyte and the IS transitions.

- Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

- Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

This self-validating system ensures that any variability during the extraction or injection process affects both the analyte and the IS equally, leading to a highly accurate and reproducible quantification. Such precision is indispensable in drug discovery and development, where accurate measurement underpins critical decisions.[14][15]

Conclusion

1,2-O-Isopropylidene-sn-glycerol-d5 is more than just a heavier version of its synthetic precursor; it is a critical enabling tool for modern analytical science. Its molecular weight of approximately 137.19 g/mol provides the necessary mass shift for clear differentiation from its unlabeled counterpart (132.16 g/mol ) in mass spectrometry. This property establishes it as the ideal internal standard, allowing researchers in drug development and other scientific fields to achieve unparalleled accuracy in quantification. By correcting for experimental variance, its use ensures that the data generated is both trustworthy and robust, forming a solid foundation for scientific discovery and innovation.

References

-

1,2-Isopropylidene-SN-Glycerol. ChemBK. [Link]

-

Isopropylidene Glycerol. Merck Index. [Link]

-

(R)-Solketal. PubChem, National Institutes of Health. [Link]

-

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Anant Pharmaceuticals Pvt. Ltd.[Link]

-

1,3-Dioxolane-4-methanol, 2,2-dimethyl-. NIST WebBook. [Link]

-

Isopropylideneglycerol. PubChem, National Institutes of Health. [Link]

- Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.

-

A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. ResearchGate. [Link]

-

Tools shaping drug discovery and development. PMC, National Institutes of Health. [Link]

-

Microfluidics for Drug Discovery and Development. National Institutes of Health. [Link]

Sources

- 1. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Isopropylidene Glycerol [drugfuture.com]

- 4. CAS 100-79-8 (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. goldbio.com [goldbio.com]

- 6. isotope.com [isotope.com]

- 7. (R)-Solketal | C6H12O3 | CID 736056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isopropylideneglycerol | C6H12O3 | CID 9920395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-1,2-异亚丙基甘油 98%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 10. (R,S)-2,2-Dimethyl-1,3-Dioxolane-4-Methanol-D5 [lgcstandards.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chembk.com [chembk.com]

- 14. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, a deuterated isotopologue of (S)-Solketal. We delve into its chemical structure, physicochemical properties, and the strategic synthesis involving isotopic labeling. The document details robust analytical methodologies for structural confirmation and quality control, essential for its application. Primarily utilized as a chiral building block and a stable isotope-labeled internal standard in bioanalytical studies, this guide offers field-proven insights into its practical applications, including detailed experimental workflows. The aim is to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, analyze, and deploy this versatile molecule in both synthetic chemistry and demanding quantitative bioanalysis.

Introduction: The Significance of Isotopic Labeling

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-Solketal, is a protected form of glycerol that serves as a valuable chiral building block in asymmetric synthesis.[1] Its utility spans the synthesis of pharmaceuticals, monoglycerides, and surfactants.[2] The introduction of stable isotopes, specifically deuterium (²H or D), into the solketal structure creates (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5. This modification retains the core chemical reactivity of the parent molecule while imparting a mass shift that is crucial for its role in modern analytical techniques.

Stable isotope-labeled compounds are indispensable tools in drug development.[3][4] When used as internal standards in mass spectrometry-based bioanalysis, they co-elute with the non-labeled analyte and exhibit nearly identical chemical behavior during sample extraction and ionization.[5][6] This allows for precise correction of analytical variability, leading to highly accurate and robust quantification of drug candidates and their metabolites in complex biological matrices.[7] This guide elucidates the synthesis, characterization, and critical applications of the d5-labeled variant of (S)-Solketal.

Chemical Identity and Physicochemical Properties

The defining feature of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is the substitution of five hydrogen atoms with deuterium. While various deuteration patterns are possible, a common configuration involves labeling on the gem-dimethyl groups and the methanol moiety.[3]

Molecular Structure:

Caption: Logical components of the (S)-Solketal-d5 structure.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | [(4S)-2,2-bis(trideuteriomethyl)-1,3-dioxolan-4-yl]methanol (for d6) / Varies for d5 | - |

| Synonyms | (S)-Solketal-d5, D-(+)-1,2-Isopropylideneglycerol-d5 | [8][9] |

| CAS Number | 74300-14-4 (racemic-d5) | [3][9] |

| Molecular Formula | C₆H₇D₅O₃ | [3] |

| Molecular Weight | 137.19 g/mol | [3][9] |

| Appearance | Colorless to light yellow clear liquid/oil | [9] |

| Boiling Point | ~188-189 °C (for non-deuterated) | [1][10] |

| Density | ~1.06 g/mL at 25 °C (for non-deuterated) | [1] |

| Solubility | Miscible with water and most organic solvents | [1][11] |

Synthesis and Isotopic Labeling Strategy

The synthesis of solketal is a classic acid-catalyzed ketalization reaction between glycerol and acetone.[2] To produce the deuterated analogue, the key is to use a deuterated source for the isopropylidene group.

Causality of Reagent Choice: The most direct and efficient method to introduce the deuterium labels onto the gem-dimethyl groups is to use fully deuterated acetone (acetone-d6) as a reactant. The reaction with (S)-glycerol (derived from D-mannitol) in the presence of an acid catalyst yields (S)-Solketal-d6. To achieve a d5-labeling, a custom synthesis with a specifically prepared d5-acetone would be required, or a statistical mixture could be used. For most applications as an internal standard, the readily available d6 variant is often used and colloquially referred to within a d5/d6 mass increase context.

Protocol 1: Synthesis of (S)-Solketal-d6

This protocol describes the synthesis of the d6 isotopologue, which serves as an excellent internal standard and is synthetically more straightforward than a specific d5 pattern.

-

Reaction Setup: To a round-bottom flask charged with (S)-glycerol (1.0 eq), add acetone-d6 (2.0-3.0 eq). The excess acetone serves as both reactant and solvent.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq). The use of a non-volatile acid like PTSA is preferable to mineral acids for ease of workup.[12]

-

Reaction Execution: Stir the mixture at room temperature (20-25 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS until the starting glycerol is consumed (typically 4-6 hours).

-

Quenching: Upon completion, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate. This step is critical to prevent acid-catalyzed hydrolysis of the product during workup.[12]

-

Extraction: Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer three times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (S)-Solketal-d6 as a colorless oil.

Sources

- 1. Solketal - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 | CAS#:74300-14-4 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aptochem.com [aptochem.com]

- 6. scispace.com [scispace.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. spectrabase.com [spectrabase.com]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. chembk.com [chembk.com]

- 11. specialities.eu [specialities.eu]

- 12. mdpi.com [mdpi.com]

Physical properties of d5-isopropylidene glycerol

An In-Depth Technical Guide to the Physical Properties of d5-Isopropylidene Glycerol (Solketal-d5)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of d5-isopropylidene glycerol, a deuterated analog of the versatile chemical intermediate known as Solketal. Designed for researchers, scientists, and professionals in drug development and metabolic research, this document synthesizes technical data with practical insights into its characterization and application.

Introduction: The Significance of Deuterated Isopropylidene Glycerol

d5-Isopropylidene glycerol, systematically named (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, is a stable isotope-labeled compound of significant interest in advanced scientific research.[1][2] It serves as a critical synthetic intermediate for the preparation of deuterated glycerides and other complex labeled molecules.[3][4] The incorporation of five deuterium atoms onto the glycerol backbone provides a distinct mass shift (M+5), making it an invaluable tool for tracer studies in metabolic flux analysis, pharmacokinetic assessments, and as an internal standard for quantitative mass spectrometry assays.[3][5][6]

The parent compound, isopropylidene glycerol (Solketal), is recognized as a "green" solvent, derived from the biodiesel byproduct glycerol.[7] Its deuterated counterpart retains these favorable solvent properties while adding the analytical advantages of isotopic labeling. This guide delves into the core properties, analytical validation, and practical handling of this essential research chemical.

Caption: Chemical Structure of d5-Isopropylidene Glycerol.

Core Physical and Chemical Properties

The physical properties of d5-isopropylidene glycerol are largely similar to its non-deuterated analog, with key differences arising from the increased mass due to deuterium incorporation. These properties are fundamental to its handling, purification, and application in experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₅H₇O₃ | [2][3][5][6] |

| Molecular Weight | 137.19 g/mol | [1][6] |

| CAS Number (Labeled) | 74300-14-4 | [2][3][5] |

| CAS Number (Unlabeled) | 100-79-8 | [3][5][8] |

| Appearance | Clear, colorless liquid | [9] |

| Density | 1.103 g/mL at 25 °C | [6] |

| Boiling Point | 188-189 °C (at 760 mmHg) | [6][8][9] |

| Isotopic Purity | ≥98 atom % D | [6][10] |

| Chemical Purity | ≥98% | [3][5][11] |

| Solubility | Miscible with water, alcohols, ethers, and hydrocarbons | [7][12][13][14] |

| Storage Temperature | Room temperature, away from light and moisture | [3][5] |

Discussion of Properties:

-

Density: The density of the d5-labeled compound (1.103 g/mL) is slightly higher than its non-deuterated counterpart (approx. 1.06-1.07 g/mL).[6][8][9] This increase is a direct and expected consequence of the higher mass of deuterium compared to protium.

-

Boiling Point: The boiling point remains consistent with the unlabeled version.[6][8] This indicates that the isotopic substitution has a negligible effect on the intermolecular forces (primarily hydrogen bonding and van der Waals forces) that govern the liquid-gas phase transition. This property is crucial for purification by distillation.

-

Solubility: While specific solubility data for the d5 variant is not extensively published, it is expected to mirror the excellent miscibility of unlabeled Solketal.[7][12][13] The molecule's structure, featuring a polar hydroxyl group and a less polar dioxolane ring, allows it to act as a versatile solvent, miscible with both polar substances like water and a wide range of organic solvents.[13]

Synthesis and Characterization Workflow

The synthesis of d5-isopropylidene glycerol follows the well-established method for its non-deuterated analog: the acid-catalyzed reaction of d5-glycerol with acetone.[7][15][16]

Caption: A generalized workflow for the synthesis and purification of d5-isopropylidene glycerol.

Causality of the Synthesis:

The reaction mechanism involves the protonation of the acetone carbonyl group by the acid catalyst, which enhances its electrophilicity. The hydroxyl groups of d5-glycerol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent intramolecular cyclization and elimination of a water molecule results in the formation of the stable five-membered dioxolane ring. This process is an equilibrium reaction; the removal of water drives the reaction toward the product.[15]

Self-Validating Analytical Protocols

To ensure the identity, purity, and isotopic enrichment of d5-isopropylidene glycerol, a multi-step analytical approach is required. This constitutes a self-validating system where each technique corroborates the findings of the others.

Caption: A comprehensive workflow for the analytical validation of d5-isopropylidene glycerol.

Protocol 1: Mass Spectrometry for Molecular Weight and Isotopic Enrichment

-

Objective: To confirm the molecular weight and the M+5 mass shift.[6]

-

Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.

-

Expected Result: Observe the protonated molecular ion [M+H]⁺ at m/z 138.1. The high-resolution mass should correspond to the exact mass of the deuterated compound. The isotopic cluster will confirm the enrichment level.

-

Protocol 2: NMR Spectroscopy for Structural Confirmation

-

Objective: To verify the chemical structure and confirm the locations of deuterium labeling.

-

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis: The spectrum should show signals corresponding to the two methyl groups of the isopropylidene moiety and the two non-deuterated protons on the glycerol backbone. The signals for the five protons on the glycerol backbone in the unlabeled compound will be absent or significantly diminished, confirming deuteration.

-

¹³C NMR Analysis: The spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons (CD, CD₂) will exhibit splitting due to C-D coupling and will have a lower intensity compared to the protonated carbons.

-

Protocol 3: Gas Chromatography for Chemical Purity

-

Objective: To determine the chemical purity of the compound.

-

Methodology (GC-FID):

-

Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-5 or equivalent).

-

Analysis:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, ramp to 200 °C at 10 °C/min.

-

Detector Temperature: 280 °C

-

-

Expected Result: A major peak corresponding to d5-isopropylidene glycerol will be observed. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

-

References

- Cambridge Isotope Laboratories, Inc. Isopropylidene glycerol (glycerol-D₅, 98%).

- Cambridge Isotope Laboratories, Inc. Isopropylidene glycerol (glycerol-D₅, 98%)

- ChemicalBook. dl-isopropylideneglycerol-1,1,2,3,3-d5.

- LGC Standards. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5.

- Merck Index. Isopropylidene Glycerol.

- Sigma-Aldrich.

- PubChem - NIH. Isopropylideneglycerol | C6H12O3 | CID 9920395.

- Organic Syntheses. dl-ISOPROPYLIDENEGLYCEROL.

- Sigma-Aldrich. DL-1,2-Isopropylideneglycerol = 97.0 100-79-8.

- ChemBK. ISOPROPYLIDENGLYCEROL.

- The Good Scents Company.

- Chem-Impex. DL-1,2-Isopropylideneglycerol.

- CDN Isotopes. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5.

- Eurisotop. ISOPROPYLIDENE GLYCEROL (GLYCEROL-D5, 98%).

- GLACONCHEMIE GmbH. GLYCASOL® / ISOPROPYLIDENE GLYCEROL.

- PubChem - NIH. Solketal | C6H12O3 | CID 7528.

- ResearchGate. Synthesis of isopropylidene glycerol Reagents and conditions: i)

- Sigma-Aldrich.

- International Programme on Chemical Safety. ISOPROPYLIDENE GLYCEROL ICSC: 0790.

- American Chemical Society. Isopropylideneglycerol.

- Google Patents. CN102229596A - Method for preparing isopropylidene glycerol by catalysis through sulfonic acid ionic liquid.

- Wikipedia. Solketal.

Sources

- 1. DL-ISOPROPYLIDENEGLYCEROL-1,1,2,3,3-D5 CAS#: [amp.chemicalbook.com]

- 2. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5 [lgcstandards.com]

- 3. isotope.com [isotope.com]

- 4. Solketal - Wikipedia [en.wikipedia.org]

- 5. isotope.com [isotope.com]

- 6. DL-异亚丙基甘油-1,1,2,3,3-d5 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. acs.org [acs.org]

- 8. DL-1,2-异亚丙基甘油 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. ISOPROPYLIDENE GLYCEROL | Eurisotop [eurisotop.com]

- 12. Isopropylidene Glycerol [drugfuture.com]

- 13. specialities.eu [specialities.eu]

- 14. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Stability and Storage of 1,2-O-Isopropylidene-sn-glycerol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Isopropylidene-sn-glycerol-d5 is a deuterated derivative of solketal, a versatile chiral building block used in the synthesis of a wide range of biologically active molecules, including glycerophospholipids and pharmaceuticals.[1][2] The strategic incorporation of deuterium (d5) at specific positions (1,1,2,3,3) provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioassays.[3][4] The heavier isotope of hydrogen, deuterium, forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes involving the cleavage of these bonds, offering insights into drug metabolism pathways.[5][6]

Given its critical role in research and development, maintaining the chemical and isotopic integrity of 1,2-O-Isopropylidene-sn-glycerol-d5 is paramount. This guide provides a comprehensive overview of its stability profile, principal degradation pathways, recommended storage and handling procedures, and analytical methodologies for assessing its purity and integrity over time.

Core Principles of Stability

The stability of 1,2-O-Isopropylidene-sn-glycerol-d5 is governed by two primary factors: its chemical stability, which is inherent to the isopropylidene acetal functional group, and its isotopic stability, which relates to the potential for hydrogen-deuterium (H-D) exchange.

Chemical Stability and Degradation Pathways

The key functional group in 1,2-O-Isopropylidene-sn-glycerol-d5 is the cyclic acetal (specifically, a ketal). Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[7]

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the isopropylidene group.[8][9][10] This reaction is reversible and leads to the formation of glycerol-d5 and acetone.

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst.

-

Cleavage: The protonated ether bond cleaves, forming a resonance-stabilized carbocation and releasing one of the hydroxyl groups of glycerol.

-

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

-

Deprotonation: A proton is lost to yield a hemiacetal.

-

Repeat: The second ether oxygen is protonated, leading to the elimination of the second hydroxyl group and the formation of a protonated ketone (acetone).

-

Final Product Formation: Deprotonation yields acetone and fully deprotected glycerol-d5.

Factors that can accelerate this degradation include:

-

Low pH: The presence of acidic contaminants can catalyze hydrolysis.

-

Elevated Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[8]

-

Presence of Water: Water is a necessary reactant for the hydrolysis to occur.[10]

Isotopic Stability

The deuterium labels in 1,2-O-Isopropylidene-sn-glycerol-d5 are on carbon atoms and are therefore generally stable to exchange under normal conditions.[3] However, prolonged exposure to strong acids or bases, or catalysis by certain metals, could potentially facilitate H-D exchange, though this is a less common degradation route compared to hydrolysis. The primary concern for isotopic integrity is preventing contamination with the non-deuterated analogue.[11]

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the chemical and isotopic purity of 1,2-O-Isopropylidene-sn-glycerol-d5.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or -20°C for long-term storage.[12][13] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen).[6][11] | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Use tightly sealed, amber glass vials or ampoules.[11] | Protects from light and prevents moisture ingress. |

| Handling | Handle in a dry, inert atmosphere glove box or use techniques to minimize exposure to air and moisture.[14] | Prevents hygroscopic uptake of water and potential for H-D exchange with atmospheric moisture.[11] |

| Solvents | If preparing solutions, use anhydrous, deuterated solvents. | Prevents isotopic dilution and chemical degradation.[11] |

Experimental Workflow for Handling

Caption: Recommended workflow for handling 1,2-O-Isopropylidene-sn-glycerol-d5.

Analytical Methods for Stability and Purity Assessment

A robust stability testing program should employ methods to assess both chemical purity and isotopic enrichment.[15]

Chemical Purity Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for assessing chemical purity by separating the parent compound from potential degradation products like glycerol-d5.[16]

Step-by-Step HPLC Protocol:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: A UV detector (if the compound or impurities have a chromophore) or, more universally, a mass spectrometer (LC-MS).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to a known concentration.

-

Injection: Inject a defined volume onto the HPLC system.

-

Analysis: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The purity can be calculated by comparing the peak area of the parent compound to the total area of all peaks.

Isotopic Enrichment and Integrity Analysis

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the isotopic enrichment and integrity of the deuterated compound.[15]

Step-by-Step MS Protocol:

-

Ionization: Use a soft ionization technique such as electrospray ionization (ESI).

-

Analysis Mode: Acquire a high-resolution full scan mass spectrum in positive ion mode.

-

Data Interpretation:

-

Confirm the mass of the molecular ion ([M+H]+ or [M+Na]+).

-

Determine the isotopic distribution and compare it to the theoretical distribution for the d5-labeled compound.

-

Monitor for any signals corresponding to the unlabeled (d0) or partially deuterated species to check for isotopic dilution or H-D exchange.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information and is a powerful tool for confirming the positions of the deuterium labels and quantifying the degree of deuteration.[16]

Step-by-Step NMR Protocol:

-

Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the 1, 2, and 3 positions of the glycerol backbone confirms successful deuteration. The degree of deuteration can be quantified by comparing the integral of any residual proton signals to an internal standard.[15]

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their locations.

Stability Testing Workflow

Caption: Workflow for a comprehensive stability study of 1,2-O-Isopropylidene-sn-glycerol-d5.

Conclusion

The stability and integrity of 1,2-O-Isopropylidene-sn-glycerol-d5 are crucial for its effective use in research and drug development. The primary risk to its chemical stability is acid-catalyzed hydrolysis of the isopropylidene group, which is exacerbated by moisture and elevated temperatures. While the deuterium labels are generally stable, proper handling is necessary to prevent isotopic dilution. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, storage at low temperatures under an inert atmosphere and protection from moisture and light—researchers can ensure the long-term viability of this important chemical tool. Regular analytical testing using a combination of HPLC, MS, and NMR will validate its chemical purity and isotopic integrity, providing confidence in experimental results.

References

- BenchChem. (2025).

- ACS Omega. (2022).

- Biocatalysis. (1994). Lipase-Catalyzed Resolution of Isopropylidene Glycerol: Effect of Co-Solvents on Enantioselectivity.

- Benchchem. (2025).

- Benchchem. (2025).

- GoldBio. 1,2-O-Isopropylidene-sn-glycerol.

- Benchchem. (2025). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Master Organic Chemistry. (2010).

- Organic Chemistry Portal. Dimethyl Acetals.

- ChemBK. 1,2-Isopropylidene-SN-Glycerol.

- Chromservis.

- Chemistry Steps. Acetal Hydrolysis Mechanism.

- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

- Wikipedia. Solketal.

- LGC Standards. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Solketal - Wikipedia [en.wikipedia.org]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5 [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. goldbio.com [goldbio.com]

- 13. chembk.com [chembk.com]

- 14. chromservis.eu [chromservis.eu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Foreword: The Unseen Pillar of Precision in Modern Drug Development

An In-Depth Technical Guide to the Isotopic Purity of 1,2-O-Isopropylidene-sn-glycerol-d5

In the landscape of pharmaceutical research and development, precision is not merely a goal; it is the bedrock upon which reliable, reproducible, and translatable science is built. The molecules we employ as building blocks, probes, and standards carry the weight of this expectation. Among these critical reagents is 1,2-O-Isopropylidene-sn-glycerol-d5, a deuterated chiral synthon of immense value. Its applications range from the synthesis of complex, isotopically labeled bioactive molecules to its use as a "gold standard" internal standard in quantitative bioanalysis.[1][]

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial overview to provide a deep, mechanistic understanding of the methodologies required to certify the isotopic purity of this vital compound. We will explore not just the "how" but the critical "why" behind the analytical choices, grounding our protocols in the principles of mass spectrometry and nuclear magnetic resonance spectroscopy. Our objective is to equip you with the expertise to demand, verify, and ultimately trust the quality of the materials that underpin your research.

The Role and Significance of 1,2-O-Isopropylidene-sn-glycerol-d5

1,2-O-Isopropylidene-sn-glycerol is a versatile chiral building block used in the synthesis of glycerides and phosphoglycerides. Its deuterated form, 1,2-O-Isopropylidene-sn-glycerol-d5, retains this synthetic utility while adding the critical dimension of isotopic labeling. The five deuterium atoms provide a significant mass shift, making it an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative assays using Liquid Chromatography-Mass Spectrometry (LC-MS).

The fundamental principle of using a SIL-IS is that it behaves chemically and physically almost identically to its non-labeled counterpart (the analyte). This allows it to co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer source, thereby correcting for variations in sample preparation, extraction recovery, and instrument response.[4] However, the integrity of this entire approach hinges on the isotopic purity of the SIL-IS. A standard with significant amounts of unlabeled (d0) or partially labeled (d1-d4) species will compromise the accuracy of the assay, especially at the lower limit of quantification.[3]

Analytical Strategy: A Dual-Pronged Approach to Isotopic Purity Verification

To establish unimpeachable confidence in the isotopic purity of 1,2-O-Isopropylidene-sn-glycerol-d5, a single analytical technique is insufficient. A robust, self-validating system employs a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

-

Mass Spectrometry (MS): Provides a detailed profile of the mass distribution, allowing for the precise quantification of all isotopologues present in the sample (d0, d1, d2, d3, d4, and d5).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers orthogonal validation by directly quantifying the deuterium atoms at specific molecular positions and confirming the absence of protons at those same sites.

This dual-pronged strategy ensures both the overall isotopic enrichment and the structural integrity of the labeled compound are confirmed.[5][6]

Method 1: High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

HRMS is the cornerstone for determining isotopic purity due to its ability to resolve and accurately measure the mass of different isotopologues.[7][8] The goal is to separate the analyte of interest from any impurities and then generate a clean mass spectrum from which the relative abundance of each isotopic species can be calculated.

Causality Behind the Protocol:

-

Chromatography (UHPLC): We use Ultra-High-Performance Liquid Chromatography to ensure the compound is pure before it enters the mass spectrometer. This prevents co-eluting impurities from interfering with the mass spectrum. It's important to note that a "chromatographic isotope effect" can sometimes cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart, a phenomenon that must be accounted for during method development.[3]

-

High-Resolution MS (e.g., TOF or Orbitrap): High resolution is critical to accurately distinguish between isotopologues and potential isobaric interferences.[8] This allows us to generate Extracted Ion Chromatograms (EICs) with very narrow mass windows, ensuring we are integrating only the signal from the desired species.

-

Data Extraction and Calculation: By integrating the peak areas of the EICs for each isotopologue, we can determine their relative percentages. The isotopic purity is then defined as the percentage of the fully deuterated (d5) species relative to the sum of all isotopologues.[8]

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation:

-

Accurately prepare a stock solution of 1,2-O-Isopropylidene-sn-glycerol-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase.

-

-

UHPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

HRMS Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Mode: Full Scan.

-

Mass Range: m/z 100-250.

-

Resolution: > 60,000 FWHM.

-

Ionization Voltages and Gas Flows: Optimized for the [M+H]⁺ ion of the analyte (expected m/z for d5 species: ~138.12).

-

-

Data Analysis:

-

Identify the retention time of the analyte.

-

Generate EICs for the [M+H]⁺ ion of each expected isotopologue (d0 to d5). Use a narrow mass extraction window (e.g., ±5 ppm).

-

Integrate the peak area for each EIC.

-

Calculate the percentage of each isotopologue.

-

The isotopic purity is the percentage of the d5 species.

-

Data Visualization: LC-HRMS Workflow

Caption: Workflow for isotopic purity determination by LC-HRMS.

Expected Data Summary

| Isotopologue | Theoretical [M+H]⁺ (m/z) | Measured Peak Area | Relative Abundance (%) |

| d0 | 133.0859 | 1,500 | 0.01 |

| d1 | 134.0922 | 3,000 | 0.02 |

| d2 | 135.0985 | 7,500 | 0.05 |

| d3 | 136.1048 | 30,000 | 0.20 |

| d4 | 137.1111 | 225,000 | 1.50 |

| d5 | 138.1174 | 14,733,000 | 98.22 |

| Total | 15,000,000 | 100.00 | |

| Isotopic Purity (d5) | 98.22% |

Method 2: Quantitative NMR (qNMR) for Orthogonal Verification

NMR spectroscopy provides an independent and complementary assessment of isotopic purity. It allows for the direct observation and quantification of deuterium nuclei (²H NMR) or the quantification of residual protons at the labeled sites (¹H NMR). For highly deuterated compounds (>98% enrichment), ²H NMR is the superior technique because the residual proton signals in ¹H NMR become too weak for accurate integration.

Causality Behind the Protocol:

-

²H (Deuterium) NMR: This is a direct measurement. We observe the signals from the deuterium nuclei themselves. The integral of these signals is directly proportional to the number of deuterium atoms.

-

Non-Deuterated Solvent: To avoid a massive solvent signal in the ²H spectrum, a standard protonated solvent (e.g., Chloroform, not Chloroform-d) is used. The instrument's magnetic field is "locked" onto an external reference if needed, or run unlocked.

-

Internal Standard: For accurate quantification (qNMR), a certified internal standard with a known concentration and a known number of deuterium atoms could be used, although for purity assessment, relative integration of signals within the molecule is often sufficient to confirm labeling patterns. A more common approach for isotopic abundance is to use ¹H NMR with an internal standard to precisely measure the amount of the compound, and then compare the integrals of residual proton signals to the integrals of protons at unlabeled positions.[9]

-

Relaxation Delay (D1): Deuterium is a quadrupolar nucleus, which can have different relaxation properties than protons. To ensure the signal is fully relaxed before the next pulse, a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time) is crucial for accurate quantification.

Experimental Protocol: ²H NMR Analysis

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of 1,2-O-Isopropylidene-sn-glycerol-d5 into an NMR tube.

-

Add ~0.6 mL of a non-deuterated, dry solvent (e.g., Acetone or Chloroform). Ensure the solvent has no signals in the region of interest.

-

-

NMR Instrument Parameters (e.g., 400 MHz Spectrometer):

-

Nucleus: ²H.

-

Pulse Program: Standard single pulse (zg).

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 10-15 seconds (must be determined experimentally for full quantification, but this is a conservative starting point).

-

Number of Scans (NS): 64-256 (or more, as needed to achieve adequate signal-to-noise).

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply an appropriate window function (e.g., exponential multiplication with line broadening of 1-2 Hz).

-

Fourier transform, phase correct, and baseline correct the spectrum.

-

Calibrate the chemical shift scale.

-

Integrate the signals corresponding to the deuterons on the glycerol backbone.

-

-

Data Interpretation:

-

The spectrum should show signals corresponding to the five deuterium atoms.

-

The relative integrals of the signals should correspond to the number of deuterons at each position (e.g., a 2:2:1 ratio for the CD₂, CD₂, and CD positions).

-

The absence of significant signals elsewhere confirms the locational integrity of the labels.

-

Visualization: NMR Method Selection Logic

Caption: Logic for selecting the appropriate NMR technique.

Conclusion: The Mandate for Rigorous Validation

The determination of isotopic purity for a critical reagent like 1,2-O-Isopropylidene-sn-glycerol-d5 is not a perfunctory quality control check; it is a fundamental requirement for ensuring data integrity in drug discovery and development.[5][10] Relying solely on a supplier's Certificate of Analysis is insufficient. An in-house verification using a robust, multi-technique approach as outlined in this guide is essential.

By combining the detailed isotopologue distribution from LC-HRMS with the orthogonal, position-specific confirmation from ²H NMR, researchers can achieve an exceptionally high degree of confidence in their material. This analytical rigor prevents the introduction of insidious quantitative errors, ensuring that subsequent biological and clinical findings are built on a foundation of unimpeachable accuracy. Ultimately, this commitment to analytical excellence is a commitment to the safety and efficacy of the therapeutics we strive to develop.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. Benchchem.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.

- Technical Support Center: Mass Spectrometry of Deuter

- A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Valid

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

- (S)-(+)-1,2-Isopropylideneglycerol. Sigma-Aldrich.

- CASE STUDY - Determination of Isotopic Purity by Accur

- (S)-(+)-1,2-Isopropylideneglycerol. Sigma-Aldrich.

- Intermediates in Drug Development: Lab to Industry. BOC Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

- 9. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deuterated Glycerol Derivatives in Synthesis

For researchers, scientists, and professionals in drug development, the strategic incorporation of deuterium into molecules offers a powerful tool to modulate metabolic pathways, enhance analytical sensitivity, and probe biological structures. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of deuterated glycerol derivatives, moving beyond a simple recitation of protocols to explain the underlying principles and experimental rationale.

The Significance of Deuterium Labeling with Glycerol

Glycerol, a fundamental three-carbon backbone of numerous lipids, plays a central role in metabolism and cellular structure. The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), in glycerol and its derivatives, imparts subtle yet profound changes that can be exploited in various scientific disciplines. The core principle underpinning the utility of deuterated compounds is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[1][2] This seemingly minor alteration has significant implications for drug metabolism, where enzymatic C-H bond cleavage is often a rate-limiting step. By strategically placing deuterium at sites of metabolic vulnerability, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile.[3]

Beyond metabolic stabilization, deuterated glycerol derivatives are invaluable tools in:

-

Metabolic Flux Analysis: Tracing the fate of deuterated glycerol through metabolic pathways allows for the quantification of glycerol kinetics and its contribution to processes like gluconeogenesis and lipogenesis.[4]

-

Structural Biology: In techniques like neutron scattering, the distinct neutron scattering lengths of hydrogen and deuterium allow for contrast variation, enabling the detailed study of membrane structure and protein-lipid interactions.[5][6][7]

-

Quantitative Analysis: Perdeuterated (all hydrogens replaced by deuterium) glycerol and its derivatives serve as ideal internal standards in mass spectrometry-based quantification due to their similar chemical properties to the analyte but distinct mass.[8][9][10]

Synthetic Strategies for Deuterated Glycerol Derivatives

The synthesis of deuterated glycerol derivatives can be broadly categorized into two main approaches: direct hydrogen-deuterium (H-D) exchange on a glycerol scaffold and the construction of glycerol derivatives from smaller, pre-deuterated building blocks. The choice of strategy depends on the desired deuteration pattern (perdeuteration vs. selective deuteration) and the complexity of the final molecule.

Perdeuteration via Catalytic Hydrogen-Deuterium Exchange

For the preparation of fully deuterated glycerol (glycerol-d8), catalytic H-D exchange is a common and efficient method. This approach involves the exchange of all hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), in the presence of a metal catalyst.

Objective: To synthesize glycerol-d8 with high isotopic purity.

Materials:

-

Glycerol (anhydrous)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)

-

High-pressure reactor (e.g., Parr reactor)

-

Anhydrous ethanol-d6 (for purification)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reactor, combine anhydrous glycerol, D₂O, and the Pt/C catalyst. A typical ratio would be 1:10:0.1 by weight (glycerol:D₂O:catalyst).

-

Reaction: Seal the reactor and heat to a temperature in the range of 150-200 °C for 24-48 hours with stirring. The high temperature and pressure facilitate the exchange of both C-H and O-H protons with deuterium.[11]

-

Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure. Dilute the reaction mixture with anhydrous ethanol-d6 and filter through a pad of Celite to remove the Pt/C catalyst.

-

Solvent Removal: Remove the D₂O and ethanol-d6 from the filtrate using a rotary evaporator.

-

Repeated Exchange (Optional but Recommended): To achieve very high isotopic purity (>98%), the H-D exchange process can be repeated one or two more times with fresh D₂O and catalyst.

-

Final Purification: The resulting crude glycerol-d8 can be further purified by vacuum distillation to remove any non-volatile impurities.

Characterization: The isotopic purity of the final product should be determined by ¹H NMR and mass spectrometry (see Section 3).

Synthesis of Selectively Deuterated Glycerol Derivatives

For applications requiring deuterium at specific positions, a building-block approach is necessary. This involves the synthesis of the glycerol backbone from smaller, selectively deuterated precursors. For instance, the synthesis of asymmetrically deuterated glycerol has been achieved using boronic esters.[12]

A common strategy for synthesizing selectively deuterated glycerolipids involves the esterification of a glycerol backbone (which may or may not be deuterated) with deuterated fatty acids.

This workflow illustrates the general steps involved in preparing a phospholipid with deuterated acyl chains.

Caption: General workflow for the synthesis of a selectively deuterated phospholipid.

Characterization of Deuterated Glycerol Derivatives

Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated glycerol derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the isotopic purity and the specific positions of deuterium incorporation.

-

¹H NMR: In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By integrating the residual proton signals and comparing them to the signals of non-deuterated internal standards or other non-deuterated positions within the molecule, the isotopic purity can be accurately calculated.[14]

-

²H NMR: ²H NMR directly detects the deuterium nuclei, providing a spectrum where peaks correspond to the different deuterated positions in the molecule. This is particularly useful for confirming the sites of deuteration.

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and their signals will be shifted slightly upfield compared to their protonated counterparts.

Objective: To quantify the isotopic enrichment of glycerol-d8.

Materials:

-

Synthesized glycerol-d8 sample

-

Deuterated solvent (e.g., DMSO-d6)

-

Internal standard of known concentration (e.g., maleic acid)

-

NMR spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the glycerol-d8 sample and the internal standard and dissolve them in a known volume of the deuterated solvent.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration and Calculation:

-

Integrate the area of the residual proton signals of glycerol.

-

Integrate the area of a known proton signal from the internal standard.

-

Calculate the molar ratio of residual protons in glycerol to the protons of the internal standard.

-

From this ratio and the known concentrations, determine the concentration of the non-deuterated glycerol.

-

The isotopic purity (atom % D) is then calculated as: (1 - (moles of residual H / total moles of H in a non-deuterated sample)) * 100%.

-

Mass Spectrometry (MS)

MS is a highly sensitive technique used to determine the molecular weight of the deuterated compound and to quantify the distribution of different isotopologues. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of volatile glycerol derivatives.[8][9][15]

Objective: To determine the molecular weight and isotopic distribution of a derivatized deuterated glycerol sample.

Materials:

-

Deuterated glycerol sample

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous solvent (e.g., pyridine)

-

GC-MS instrument

Procedure:

-

Derivatization: In a sealed vial, react the deuterated glycerol sample with the derivatizing agent in the anhydrous solvent. This step increases the volatility of the glycerol for GC analysis.

-

GC Separation: Inject the derivatized sample into the GC. The GC column separates the derivatized glycerol from any impurities.

-

MS Analysis: The eluting compound enters the mass spectrometer. The mass spectrum will show the molecular ion peak corresponding to the derivatized deuterated glycerol.

-

Isotopic Distribution Analysis: The mass spectrum will display a cluster of peaks around the molecular ion, representing the different isotopologues (molecules with varying numbers of deuterium atoms). By analyzing the relative intensities of these peaks, the isotopic enrichment and distribution can be determined.

| Analytical Technique | Information Provided | Advantages | Limitations |

| ¹H NMR | Isotopic purity, location of residual protons | Non-destructive, highly quantitative | Lower sensitivity than MS |

| ²H NMR | Direct detection and location of deuterium | Unambiguous confirmation of deuteration sites | Lower sensitivity than ¹H NMR |

| ¹³C NMR | Confirmation of deuteration sites via C-D coupling | Provides structural information | Longer acquisition times |

| Mass Spectrometry | Molecular weight, isotopic distribution | High sensitivity, can analyze complex mixtures | Requires derivatization for volatile compounds, can be destructive |

Applications of Deuterated Glycerol Derivatives in Research and Development

The unique properties of deuterated glycerol derivatives make them indispensable tools in a wide range of scientific applications.

Elucidating Metabolic Pathways

Deuterated glycerol is widely used as a stable isotope tracer to study glycerol metabolism in vivo. By administering a known amount of deuterated glycerol and monitoring the appearance of the deuterium label in various metabolites using MS or NMR, researchers can quantify the rates of metabolic processes such as:

-

Glycerol turnover: Measuring the rate of appearance and disappearance of glycerol in the plasma.

-

Gluconeogenesis: Determining the contribution of glycerol to glucose production.

-

Lipogenesis: Tracing the incorporation of the glycerol backbone into triglycerides and other lipids.[15]

The choice of deuteration pattern is critical for these studies. For example, using selectively deuterated glycerol can help to distinguish between different metabolic pathways.

Enhancing Drug Discovery and Development

The kinetic isotope effect is a powerful tool in medicinal chemistry. By replacing hydrogen with deuterium at a metabolically labile position in a drug candidate, the rate of metabolic degradation can be slowed down. This can lead to:

-

Improved Pharmacokinetics: Increased half-life, higher plasma concentrations, and reduced dosing frequency.

-

Reduced Toxicity: Decreased formation of potentially toxic metabolites.

-

Enhanced Efficacy: Increased exposure to the active parent drug.

Deuterated glycerol can be incorporated into drug molecules or used as a building block for deuterated drug delivery systems, such as dendrimers and nanoparticles, to improve their properties.[16]

The following table presents primary deuterium kinetic isotope effects (1° DKIEs) for the reduction of dihydroxyacetone phosphate (DHAP) catalyzed by wild-type and mutant forms of glycerol-3-phosphate dehydrogenase (GPDH).[3][17] A DKIE greater than 1 indicates that the reaction is slower with the deuterated substrate, consistent with the C-D bond being stronger than the C-H bond.

| Enzyme | Relative Reaction Driving Force (ΔΔG‡, kcal/mol) | Primary Deuterium KIE (kH/kD) | Reference |

| Wild-type GPDH | 0 | 1.5 | [3] |

| N270A mutant | 5.6 | 3.1 | [3] |

| R269A mutant | 9.1 | 2.8 | [3] |

| R269A/N270A mutant | 11.5 | 2.4 | [3] |

Probing Membrane Structure and Dynamics

In neutron scattering, the large difference in the neutron scattering length of hydrogen and deuterium allows for the use of contrast variation techniques. By selectively deuterating different components of a lipid bilayer, such as the glycerol backbone, the headgroup, or the acyl chains, researchers can "highlight" or "mask" specific regions of the membrane, providing detailed structural information on:

-

Lipid-protein interactions.

-

The location and orientation of membrane-associated molecules. [5][6][7]

Caption: Workflow for a neutron scattering experiment using selectively deuterated lipids.

Conclusion

Deuterated glycerol derivatives are versatile and powerful tools in the hands of researchers and drug developers. From elucidating complex metabolic pathways to enhancing the properties of pharmaceuticals and providing unprecedented insights into the structure of biological membranes, the applications of these isotopically labeled molecules are vast and continue to expand. A thorough understanding of their synthesis and characterization is paramount to their effective use. This guide has provided a foundational understanding of the principles and practices involved, empowering scientists to leverage the unique properties of deuterated glycerol derivatives in their research endeavors.

References

- Tulloch, A. P. (1983).

- Haertlein, M., et al. (2021). Exploiting neutron scattering contrast variation in biological membrane studies. PMC.

- Thevis, M., et al. (2008). Gas-chromatography-tandem mass spectrometry (GC-MS) method for the determination of glycerol in human urine samples.

- Nagao, M., & Seto, H. (2023). Neutron scattering studies on dynamics of lipid membranes. Biophysics Reviews.

- Sparks, J. D., & Hunsaker, L. A. (1984). A kinetic isotope dilution assay for glycerol. PubMed.

- Chen, G., et al. (2013). An improved GC–MS method in determining glycerol in different types of biological samples.

- Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol

- Nickels, J. D., et al. (2019).

- Gas-Chromatography –Tandem Mass Spectrometry (GC-MS) method for the determination of glycerol in human urine samples. (n.d.). Journal of Photonics for Energy.

- OIV-MA-AS312-07 Method for the determination of the isotope ration of glycerol in wines by gas chromatography, combustion or high performance liquid chromatography coupled to isotopic ratio mass spectrometry (GC-C-IRMS or HPLC-IRMS). (n.d.). OIV.

- The impact of deuteration on natural and synthetic lipids: A neutron diffraction study. (2018). Colloids and Surfaces B: Biointerfaces.

- van der Crabben, S. N., et al. (1998).

- Calvaresi, M., & Martin-Benito, J. (2019). Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. PMC.

- Matteson, D. S., et al. (1985). Synthesis of asymmetrically deuterated glycerol and dibenzyl glyceraldehyde via boronic esters. Journal of the American Chemical Society.

- Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry to Lipids and Membranes. PMC.

- Nagao, M., & Seto, H. (2023). Neutron scattering studies on dynamics of lipid membranes. PubMed.

- Kinetic isotope effect. (n.d.). Wikipedia.

- Watts, A. (2021). Deuteration can advance NMR to complement structural biology of membranes. YouTube.

- A Comparative Guide to Cross-Validation of D-Glycerol-3-13C with Other Isotopic Tracers. (2025). BenchChem.

- NMR spectra of glycerol: (a) 76.77-MHz deuterium spectrum of glycerol... (n.d.).

- Singh, G., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- Parmar, Y. I., et al. (1985). Chain dynamics of selectively deuterated fatty acids in high-density lipoproteins studied by deuterium NMR. PubMed.

- Calles, J. A., et al. (2018).

- Hydrogen–deuterium exchange. (n.d.). Wikipedia.

- Kinetic Isotope Effects. (2024). Chemistry LibreTexts.

- ¹H-NMR spectra for a pure glycerol and b biodiesel-derived glycerol... (n.d.).

- Calles, J. A., et al. (2018).

- A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. (2025). BenchChem.

- Gupta, G., & Roling, L. T. (2019). Selective Conversion of Glycerol to Value‐Added C3 Products: Effect of Catalyst Surface Structure.

- Glycerol (D₈, 99%). (n.d.).

- Deuterated - Solvents, Reagents & Accessories. (2025).

- Glycerol-d8. (n.d.). Sigma-Aldrich.

- Konermann, L., et al. (2012).

- James, J., et al. (2022). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Semantic Scholar.

- Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use. (2023). PubMed.

- A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. (2023). MDPI.

- Different C3 products observed in glycerol selective oxidation under alkaline conditions. (n.d.).

- Comparison and combination of solvent extraction and adsorption for crude glycerol enrichment. (2014).

- Englander, S. W., et al. (2003). Practical Methods for Deuterium Exchange/Mass Spectrometry. Current Protocols in Protein Science.

- WO1991018914A1 - Synthesis of glycerol di- and triphosphate derivatives. (1991).

- The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle C

- Comparison of different glycerol purification techniques. (n.d.).

- Glycerol carbonate synthesis from glycerol and dimethyl carbonate using trisodium phosphate. (2021).

- Synergistic Promotion of Selective Oxidation of Glycerol to C3 Products by Mo-Doped BiVO4-Coupled FeOOH Co-Catalysts Through Photoelectroc

- Understanding and Suppressing C–C Cleavage during Glycerol Oxidation for C3 Chemical Production. (n.d.).

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutron scattering studies on dynamics of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 10. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 12. The structure of glycerol in the liquid state: a neutron diffraction study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sci-Hub. Synthesis, analysis and application of specifically deuterated lipids / Progress in Lipid Research, 1983 [sci-hub.red]

- 19. portal.research.lu.se [portal.research.lu.se]

Methodological & Application

Application Note: Synthesis of Deuterated Phospholipids Using 1,2-O-Isopropylidene-sn-glycerol-d5 for Advanced Biophysical and Drug Development Studies

Introduction: The Critical Role of Isotopically Labeled Phospholipids

In the intricate landscape of membrane biology and drug development, understanding the dynamics, structure, and function of lipid bilayers is paramount. Isotopically labeled phospholipids, particularly those incorporating deuterium, serve as indispensable tools for a variety of sophisticated analytical techniques.[1] Deuteration provides a unique spectroscopic signature that allows researchers to "contrast match" in neutron scattering experiments, simplifying complex spectra in Nuclear Magnetic Resonance (NMR) studies, and enabling detailed investigations into lipid-protein interactions and membrane organization.[2][1][3]

This application note provides a comprehensive guide to the chemical synthesis of deuterated phospholipids, leveraging the versatile starting material, 1,2-O-Isopropylidene-sn-glycerol-d5. The deuteration on the glycerol backbone offers a strategic advantage for probing the headgroup and interfacial regions of the lipid bilayer. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the analytical techniques essential for characterizing the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to employ site-specifically labeled phospholipids in their studies.

Synthetic Strategy: A Modular Approach to Labeled Phospholipids

The synthesis of phospholipids is a multi-step process that requires careful consideration of protecting group strategies to achieve the desired regioselectivity.[4] Our approach, starting from 1,2-O-Isopropylidene-sn-glycerol-d5, offers a robust and flexible pathway to various deuterated phospholipid classes. The isopropylidene group serves as a temporary protecting group for the sn-1 and sn-2 hydroxyls, allowing for selective modification at the sn-3 position.[5]

The overall synthetic workflow can be conceptualized as a modular assembly process:

-

Acylation: Introduction of the desired fatty acyl chains at the sn-1 and sn-2 positions.

-

Deprotection: Removal of the isopropylidene protecting group to liberate the sn-1 and sn-2 hydroxyls.

-

Phosphorylation: Introduction of the phosphate moiety at the sn-3 position.

-

Headgroup Coupling: Attachment of the desired polar headgroup (e.g., choline, ethanolamine, serine).

This modularity allows for the synthesis of a wide array of deuterated phospholipids with varying acyl chain compositions and headgroup identities.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of a deuterated phosphatidylcholine, starting from 1,2-O-Isopropylidene-sn-glycerol-d5.

Caption: General workflow for the synthesis of deuterated phosphatidylcholine.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) from 1,2-O-Isopropylidene-sn-glycerol-d5 and palmitic acid-d31.

Materials and Reagents

| Reagent | Supplier | Grade |